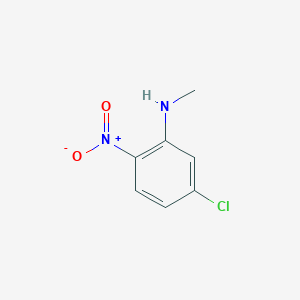

5-chloro-N-methyl-2-nitroaniline

概述

描述

5-chloro-N-methyl-2-nitroaniline: is an organic compound that belongs to the class of nitroanilines. It is characterized by the presence of a nitro group (-NO2) and a chloro group (-Cl) attached to an aniline ring, with a methyl group (-CH3) substituting one of the hydrogen atoms on the nitrogen atom. This compound is of interest due to its applications in various fields, including pharmaceuticals, agrochemicals, and dyes.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-methyl-2-nitroaniline typically involves multiple steps:

Nitration: The starting material, such as 3-chloroaniline, undergoes nitration using a nitrating agent like nitric acid or a mixture of nitric acid and sulfuric acid to form 5-chloro-2-nitroaniline.

Methylation: The nitroaniline is then methylated using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide or potassium carbonate to yield this compound

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs more efficient and scalable methods. For example, high-pressure amination and the use of environmentally friendly nitrating agents like nitrogen dioxide instead of traditional nitric acid-sulfuric acid mixtures .

化学反应分析

Types of Reactions:

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

Reduction: 5-chloro-N-methyl-2-aminoaniline.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Pharmaceutical Applications

5-Chloro-N-methyl-2-nitroaniline has been investigated for its potential in developing cancer therapeutics and as an inhibitor of HIV-1 . Research suggests that it may interact with oncogenic microRNAs (miRNAs), leading to the inhibition of cell proliferation, which is crucial in cancer treatment strategies.

Table 1: Potential Pharmaceutical Uses

| Application | Mechanism of Action |

|---|---|

| Cancer Therapy | Targets oncogenic miRNAs to inhibit cell proliferation |

| HIV-1 Inhibition | Potential biochemical agent against viral replication |

Agrochemical Applications

This compound serves as an intermediate in the synthesis of various pesticides and herbicides. Its chemical properties allow for the development of effective agrochemicals that can enhance crop protection and yield .

Table 2: Agrochemical Synthesis

| Agrochemical Product | Synthesis Method |

|---|---|

| Pesticides | Derived from this compound intermediates |

| Herbicides | Utilizes its reactivity to form active herbicidal agents |

Dyes and Pigments

This compound is also utilized in the production of dyes and pigments due to its ability to form stable colorants. The compound's structural features contribute to its effectiveness as a dye precursor, leading to vibrant color outcomes in various applications .

Case Study 1: Cancer Therapeutics

A study explored the efficacy of this compound in targeting specific miRNAs involved in tumor growth. Results indicated a significant reduction in cell proliferation rates in treated cancer cell lines, suggesting its potential as a therapeutic agent.

Case Study 2: Pesticide Development

Research on the synthesis of novel pesticides using this compound demonstrated improved efficacy against common agricultural pests. The study highlighted the compound's role as a key intermediate in creating more effective agrochemical formulations .

作用机制

The mechanism of action of 5-chloro-N-methyl-2-nitroaniline involves its interaction with specific molecular targets, depending on its application. For instance, in the development of cancer therapeutics, it may inhibit specific enzymes or pathways involved in cell proliferation . The nitro group can undergo bioreduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components .

相似化合物的比较

- 5-chloro-2-nitroaniline

- 3-chloro-6-nitroaniline

- 2-nitro-5-chloroaniline

- 5-chloro-2-nitrobenzeneamine

Comparison: 5-chloro-N-methyl-2-nitroaniline is unique due to the presence of the methyl group on the nitrogen atom, which can influence its reactivity and interactions compared to other similar nitroanilines. This methyl group can affect the compound’s solubility, stability, and overall chemical behavior, making it distinct in its applications and properties .

生物活性

5-Chloro-N-methyl-2-nitroaniline is an organic compound belonging to the nitroaniline class, recognized for its potential biological activity, particularly in the fields of cancer therapy and as a biochemical agent. This article explores its biological mechanisms, cellular effects, and applications based on diverse research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a chloro group, a methyl group, and a nitro group attached to an aniline backbone. Its molecular formula is C7H8ClN3O2, with a molecular weight of approximately 189.61 g/mol.

Target of Action

Research suggests that this compound may target oncogenic microRNAs (miRNAs), which play critical roles in regulating gene expression related to cell proliferation and survival.

Mode of Action

The compound likely inhibits cell proliferation by interfering with signaling pathways associated with oncogenic miRNAs. This inhibition can lead to altered gene expression profiles, potentially inducing apoptosis in cancer cells.

Biochemical Pathways

This compound is involved in several critical biochemical pathways, particularly those related to histone deacetylation. By acting as a histone deacetylase inhibitor, it influences chromatin structure and gene expression, which are vital for cancer cell growth regulation.

Influence on Cell Function

The compound has been shown to significantly affect various cellular processes by altering cell signaling pathways and metabolic functions. It can modify gene expression patterns through its interaction with specific biomolecules such as enzymes and proteins.

Dosage Effects

In animal models, the effects of this compound vary with dosage. Low doses may exhibit minimal toxicity while primarily influencing specific biochemical pathways related to cancer therapy.

Research Findings

Recent studies have highlighted the compound's potential applications in medical research:

- Cancer Therapeutics : Investigations into its role as a histone deacetylase inhibitor have shown promise in inhibiting tumor growth in various cancer types.

- HIV-1 Inhibitors : Some studies suggest that it may also serve as an inhibitor of human immunodeficiency virus type-1 (HIV-1), although more research is needed in this area.

Case Study 1: Cancer Cell Line Studies

In vitro studies using various cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability. The mechanism was attributed to its ability to induce apoptosis and inhibit proliferation through modulation of miRNA expression profiles.

Case Study 2: In Vivo Animal Models

Animal studies evaluated the compound's effects at different dosages. Results indicated that low doses led to significant tumor size reduction without notable toxicity, suggesting a favorable therapeutic index for potential clinical applications.

Comparative Analysis

| Property | This compound | Other Nitroanilines |

|---|---|---|

| Molecular Weight | 189.61 g/mol | Varies |

| Primary Biological Activity | Histone deacetylase inhibition | Varies |

| Target Applications | Cancer therapy, HIV-1 inhibition | Varies |

| Toxicity Profile | Low at therapeutic doses | Varies |

常见问题

Q. Basic: What are the established synthetic routes for 5-chloro-N-methyl-2-nitroaniline, and what are the critical parameters affecting yield and purity?

Methodological Answer:

The synthesis typically involves nitro-group introduction and subsequent alkylation. A common route starts with chlorination of N-methylaniline derivatives followed by nitration. Key steps include:

- Chlorination: Use of chlorine gas or chlorinating agents (e.g., Cl2/FeCl3) under controlled temperature (40–60°C) to avoid over-chlorination .

- Nitration: Mixed acid (HNO3/H2SO4) at low temperatures (0–5°C) to direct nitro groups to the ortho position .

- Methylation: Methyl iodide or dimethyl sulfate in alkaline conditions to introduce the N-methyl group .

Critical Parameters:

- Temperature Control: Excess heat during nitration can lead to byproducts like dinitro derivatives .

- Regioselectivity: Steric and electronic effects influence nitro-group placement; use of directing groups (e.g., methyl) ensures ortho substitution .

- Purification: Column chromatography or recrystallization from ethanol/water mixtures improves purity .

Q. Basic: How can researchers characterize the structure and purity of this compound using spectroscopic and chromatographic methods?

Methodological Answer:

Spectroscopic Techniques:

- NMR Spectroscopy:

- <sup>1</sup>H NMR: Aromatic protons appear as doublets (δ 7.2–8.1 ppm), with N-methyl singlet at δ 3.0–3.2 ppm .

- <sup>13</sup>C NMR: Nitro-group carbons resonate at δ 140–150 ppm; methyl carbons at δ 35–40 ppm .

- Mass Spectrometry (HRMS): Molecular ion [M+H]<sup>+</sup> at m/z 201.03 (calculated for C7H6ClN2O2), with fragmentation peaks confirming Cl and NO2 loss .

Chromatographic Methods:

- HPLC: Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .

- TLC: Ethyl acetate/hexane (1:3) mobile phase; Rf ≈ 0.5 .

Q. Advanced: What are the common challenges in achieving regioselective substitution reactions in nitroaniline derivatives, and how do they apply to this compound?

Methodological Answer:

Regioselectivity is influenced by:

- Electron-Donating Groups (EDGs): The N-methyl group directs electrophiles to the para position, but steric hindrance from Cl and NO2 complicates substitution .

- Competing Pathways: In nucleophilic aromatic substitution (SNAr), Cl at the ortho position may deactivate the ring, requiring harsh conditions (e.g., high-temperature catalysis with Pd) .

Case Study:

Attempting hydroxylation of this compound with NaOH under reflux leads to incomplete substitution. Optimization involves:

- Catalysis: CuI/1,10-phenanthroline to activate the Cl leaving group .

- Solvent Choice: DMSO enhances nucleophilicity of OH<sup>−</sup> .

Q. Advanced: How do researchers address discrepancies in physicochemical data (e.g., melting points, spectral peaks) reported for this compound across different studies?

Methodological Answer:

Common Discrepancies:

- Melting Point: Reported values range from 112–118°C due to polymorphic forms or impurities .

- NMR Shifts: Solvent effects (DMSO vs. CDCl3) cause δ variations up to 0.3 ppm .

Resolution Strategies:

- Cross-Validation: Compare data with authoritative databases (NIST, PubChem) .

- Reproducibility Tests: Synthesize the compound using published protocols and validate under controlled conditions .

- Advanced Techniques: Single-crystal X-ray diffraction to confirm molecular packing and polymorphism .

Q. Basic/Advanced: What are the potential applications of this compound as a precursor in synthesizing biologically active compounds?

Methodological Answer:

Applications:

- Antimicrobial Agents: Nitroaniline derivatives exhibit activity against Gram-positive bacteria. Functionalization at the para position (e.g., adding sulfonamide groups) enhances potency .

- Enzyme Probes: The nitro group serves as a redox-active tag in studying cytochrome P450 mechanisms .

Synthetic Pathways:

- Sulfonamide Derivatives: React with sulfonyl chlorides (e.g., benzenesulfonyl chloride) in pyridine .

- Reduction to Amines: Catalytic hydrogenation (H2/Pd-C) yields 5-chloro-N-methyl-o-phenylenediamine, a precursor for heterocycles .

Challenges:

- Toxicity: Nitro groups may generate reactive metabolites; thorough in vitro screening (e.g., Ames test) is advised .

属性

IUPAC Name |

5-chloro-N-methyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-9-6-4-5(8)2-3-7(6)10(11)12/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWJPRGWHZDSXML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90292997 | |

| Record name | 5-chloro-N-methyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90292997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35966-84-8 | |

| Record name | 5-Chloro-N-methyl-2-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35966-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 86687 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035966848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 35966-84-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86687 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-chloro-N-methyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90292997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。